molecular formula C8H17NO B3058820 4-(Methoxymethyl)cyclohexan-1-amine CAS No. 919799-82-9

4-(Methoxymethyl)cyclohexan-1-amine

Cat. No.: B3058820
CAS No.: 919799-82-9
M. Wt: 143.23
InChI Key: KVAVSBWXDWZOFL-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)cyclohexan-1-amine is a cyclohexane derivative featuring a methoxymethyl (-CH₂-O-CH₃) substituent at the 4-position and a primary amine (-NH₂) group at the 1-position. This compound is structurally characterized by its bicyclic framework, which influences its physicochemical properties, such as solubility, stereochemistry, and reactivity.

Properties

IUPAC Name

4-(methoxymethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-6-7-2-4-8(9)5-3-7/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAVSBWXDWZOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC(CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717433
Record name 4-(Methoxymethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919799-82-9
Record name 4-(Methoxymethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)cyclohexan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium azide) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(Methoxymethyl)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The methoxymethyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(Methoxymethyl)cyclohexan-1-amine and related cyclohexanamine derivatives:

Compound Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications
This compound 4-(methoxymethyl), 1-NH₂ C₈H₁₇NO 143.23 g/mol Enhanced lipophilicity; potential intermediate for bioactive molecules .
4-(Aminomethyl)cyclohexan-1-amine 4-(aminomethyl), 1-NH₂ C₇H₁₆N₂ 128.22 g/mol Higher polarity; used in peptide-mimetic drug synthesis .
4-Methylcyclohexan-1-amine 4-methyl, 1-NH₂ C₇H₁₅N 113.20 g/mol Lower steric hindrance; pharmaceutical intermediate (e.g., chiral building blocks) .
4,4'-Methylenebis(cyclohexanamine) 4,4'-methylene bridge, 1-NH₂ C₁₃H₂₆N₂ 210.36 g/mol Dimeric structure; used in epoxy resins and corrosion-resistant polymers .
4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine 4-triazole ring, 1-NH₂ C₁₀H₁₆N₄ 192.26 g/mol Antimicrobial activity; heterocyclic pharmacophore in drug discovery .

Key Comparative Insights:

Substituent Effects on Reactivity: The methoxymethyl group in this compound introduces ether functionality, which is less reactive than the amine group in 4-(Aminomethyl)cyclohexan-1-amine. This difference impacts their applications: the former is suited for lipophilic drug candidates, while the latter is ideal for polar, water-soluble compounds . 4-Methylcyclohexan-1-amine lacks functional groups beyond the amine, making it a simpler building block for stereoselective syntheses (e.g., transaminase-catalyzed reactions ).

Stereochemical Considerations :

  • Trans-4-substituted cyclohexanamines (e.g., trans-4-methylcyclohexan-1-amine) are often preferred in catalysis due to their rigid conformations, which enhance enantioselectivity in asymmetric reactions .

Toxicity and Safety :

  • 4,4'-Methylenebis(cyclohexanamine) exhibits higher toxicity due to its dimeric structure and primary amine groups, which can cause skin sensitization and respiratory irritation . In contrast, methoxymethyl derivatives are expected to have lower acute toxicity due to reduced amine reactivity .

Synthetic Accessibility: Enzymatic methods (e.g., transaminase catalysis) are effective for producing trans-4-substituted cyclohexanamines with high enantiomeric excess (>99% ee) . this compound could be synthesized via reductive amination of 4-(methoxymethyl)cyclohexanone, analogous to methods used for 4-methyl derivatives .

Biological Activity

4-(Methoxymethyl)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and interactions with biological systems, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H17NOC_8H_{17}NO, and it is characterized by the presence of a cyclohexane ring with a methoxymethyl group attached to the 4-position. The amine functional group contributes to its basicity and ability to form hydrogen bonds, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the alkylation of cyclohexanamine with methoxymethyl chloride. The process can be optimized for yield and purity using various reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The amine group can form hydrogen bonds with receptors or enzymes, influencing their activity.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities, including:

  • Antidepressant Effects : Some studies suggest potential antidepressant properties through modulation of neurotransmitter systems.
  • Antimicrobial Activity : The compound may show efficacy against certain bacterial strains, although specific data on this activity remain limited.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential activities of this compound. Below are summarized findings from relevant research:

StudyFindings
Study on Structural Analogues Investigated the binding affinity of structurally similar compounds to serotonin receptors, indicating potential for mood modulation .
Toxicity Assessment Evaluated the cytotoxic effects in human cell lines; results suggested moderate toxicity but highlighted the need for further investigation into chronic effects .
Mechanistic Studies Explored the interaction with oxidative stress pathways in yeast models, providing a framework for understanding cellular responses .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
N-cyclopentyl-4-methylcyclohexan-1-amineCyclopentyl group; methyl substituentPotentially different pharmacological profile
N-[4-(Methoxymethyl)cyclohexyl]cycloheptanamineCycloheptane instead of cyclohexaneMay exhibit different stereochemical properties
N-cyclohexyl-4-(methoxymethyl)cyclopentanamineCyclopentane structureVariance in ring size may affect biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.